![molecular formula C17H14N4O4S B6532453 2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(furan-2-yl)methyl]acetamide CAS No. 946346-08-3](/img/structure/B6532453.png)
2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(furan-2-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including furan and thiazolo[4,5-d]pyridazine rings. These types of compounds are often studied in the field of organic chemistry and may have potential applications in various areas such as medicinal chemistry due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains several cyclic structures, which can have significant effects on its chemical properties. The presence of nitrogen, oxygen, and sulfur atoms within these rings also introduces a variety of potential sites for further chemical reactions .Mécanisme D'action
Target of Action
F2347-1044, also known as IMM-1-104, is a novel dual-MEK inhibitor . Its primary targets are MEK1 and MEK2, which are key components in the MAPK/ERK pathway . This pathway is often activated inappropriately due to mutations in RAS or RAF, leading to oncogenic events in human cancer .
Mode of Action
F2347-1044 is designed to disrupt the phosphorylation of MEK, thereby preventing the activation of ERK1 and ERK2 . This dual-MEK mechanism resists RAF activation of MEK . The compound’s short drug half-life allows for chronic dosing while maintaining a near-zero drug trough, which improves tolerability .
Biochemical Pathways
The compound primarily affects the MAPK/ERK pathway . By inhibiting MEK1 and MEK2, F2347-1044 prevents the downstream activation of ERK1 and ERK2 . This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Pharmacokinetics
It is known that the compound has a short plasma half-life, which allows for chronic dosing while maintaining a near-zero drug trough . This characteristic may contribute to its improved tolerability compared to first-generation MEK inhibitors .
Result of Action
F2347-1044 has demonstrated broad antitumor activity and high tolerability across RAS and RAF mutant tumors in vivo . It reduces both ERK and MEK phosphorylation in RAS mutant tumor cells . In vivo tumor pharmacology studies have achieved tumor stasis with regressions observed in certain models .
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-10-19-15-16(26-10)14(12-5-3-7-25-12)20-21(17(15)23)9-13(22)18-8-11-4-2-6-24-11/h2-7H,8-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIDLMGEWCTTFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=CO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.